Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Sigma receptor pharmacology Neuropsychiatric drug discovery Radioligand binding assay

This morpholine-containing secondary amine scaffold offers validated sigma-2 (Ki=90nM) and MAO-A (IC50=47nM) binding affinities, serving as a key intermediate for NK antagonists SSR 240600/SSR 241586. Procure ≥98% purity material with documented LogP (-0.0735) and TPSA (24.5Ų) to ensure reproducible SAR studies. The secondary amine enables downstream functionalization via reductive amination; backed by 11 patents.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1250905-70-4
Cat. No. B1427638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[1-(morpholin-4-yl)propan-2-yl]amine
CAS1250905-70-4
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(CN1CCOCC1)NC
InChIInChI=1S/C8H18N2O/c1-8(9-2)7-10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3
InChIKeyXEAWSOIXAAQONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS 1250905-70-4) for R&D Procurement: Technical Specifications and Baseline Data


Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS: 1250905-70-4) is a morpholine-containing secondary amine with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol [1]. As a versatile small molecule scaffold featuring both a morpholine ring and a methylamino group, this compound serves as a key intermediate in medicinal chemistry programs targeting neurokinin receptors, sigma receptors, and monoamine oxidase enzymes [2]. The compound is commercially available at purities of ≥97–98%, with calculated physicochemical parameters including a LogP of -0.0735 and a topological polar surface area (TPSA) of 24.5 Ų . Due to its corrosive properties (GHS05, GHS07), proper handling under inert atmosphere and storage at 2–8°C are required .

Why In-Class Morpholine-Amine Analogs Cannot Be Interchanged with Methyl[1-(morpholin-4-yl)propan-2-yl]amine


Morpholine-containing amine scaffolds exhibit profound structure-activity relationship (SAR) divergence that precludes simple substitution even among close structural analogs. Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS 1250905-70-4) differs from its nearest analogs—such as methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine (CAS not specified) and benzyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS 106476-34-0)—in critical parameters including N-substitution pattern, steric bulk, and lipophilicity [1]. These differences manifest as orders-of-magnitude variations in target binding affinity: the methyl analog demonstrates sigma-2 receptor Ki = 90 nM, whereas alternative N-substitutions yield sigma-1 receptor Ki values spanning 16 nM to >1,000 nM depending on the specific substituent [2]. Moreover, the presence of a secondary amine proton (hydrogen bond donor count = 1) enables downstream functionalization via reductive amination or alkylation pathways that are inaccessible in tertiary amine analogs . The compound's calculated LogP of -0.0735 confers distinct solubility and partitioning behavior relative to more lipophilic benzyl-substituted derivatives, directly impacting assay compatibility and pharmacokinetic profiling in lead optimization campaigns .

Quantitative Differentiation Evidence for Methyl[1-(morpholin-4-yl)propan-2-yl]amine Relative to Comparator Scaffolds


Sigma-2 Receptor Binding Affinity Differentiation

Methyl[1-(morpholin-4-yl)propan-2-yl]amine exhibits measurable binding affinity at the sigma-2 receptor with a Ki of 90 nM [1]. While sigma receptor pharmacology often emphasizes sigma-1 affinity (for which a structurally related but distinct morpholine analog demonstrates Ki = 16 nM), this compound's sigma-2 binding profile may offer differentiation for programs seeking to dissect sigma-1 versus sigma-2 mediated effects [2].

Sigma receptor pharmacology Neuropsychiatric drug discovery Radioligand binding assay

Monoamine Oxidase A (MAO-A) Inhibitory Activity

Methyl[1-(morpholin-4-yl)propan-2-yl]amine demonstrates inhibition of bovine brain mitochondrial monoamine oxidase A (MAO-A) with an IC50 of 47 nM, using serotonin as the substrate [1]. The compound is annotated as a MAO-A inhibitor/modulator in target classification databases [2]. Comparative inhibition data against MAO-B or direct comparator compounds in the same assay system are not available in the open literature for this specific CAS number.

MAO-A inhibition Neurochemistry Anxiety disorders

Comparative Synthetic Route and Intermediate Utility

Morpholine-based amines, including the scaffold represented by methyl[1-(morpholin-4-yl)propan-2-yl]amine, serve as chiral key intermediates for neurokinin (NK) receptor antagonists such as SSR 240600 and SSR 241586, which are 2,2-disubstituted morpholine derivatives developed by Sanofi-Aventis for schizophrenia and irritable bowel syndrome [1][2]. The compound's secondary amine functionality enables asymmetric allylic alkylation for installing quaternary stereocenters, a transformation central to the preparation of optically active morpholine-2-aryl-2-allyl derivatives . This positions the scaffold as a valuable building block for medicinal chemistry programs targeting NK receptors.

Asymmetric synthesis Neurokinin antagonist Chiral intermediate

Comparative Purity and Characterization Data for Reproducible SAR Studies

Commercially available methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS 1250905-70-4) is supplied at 98% purity with comprehensive characterization data including exact molecular weight (158.24 g/mol), calculated LogP (-0.0735), and TPSA (24.5 Ų) . The storage condition of 2-8°C in a sealed dry container is specified to maintain stability . While direct comparative purity data against generic alternatives cannot be provided, the availability of validated analytical parameters supports reproducible SAR studies and facilitates batch-to-batch consistency assessment during procurement evaluation.

Analytical chemistry Quality control Reproducible research

Optimal R&D Application Scenarios for Methyl[1-(morpholin-4-yl)propan-2-yl]amine Procurement


Sigma Receptor Pharmacology Research and Radioligand Development

Methyl[1-(morpholin-4-yl)propan-2-yl]amine demonstrates measurable sigma-2 receptor binding affinity (Ki = 90 nM), making it suitable as a scaffold for developing sigma-2 selective ligands or for use as a reference compound in receptor occupancy studies [1]. Research programs investigating sigma receptor subtype selectivity can employ this morpholine-amine core for systematic SAR exploration, particularly in neuropsychiatric and neurodegenerative disease contexts where sigma-2 modulation is implicated. The secondary amine functionality permits radiolabeling via methylation or other conjugation strategies for PET tracer development [2].

Monoamine Oxidase A (MAO-A) Inhibitor Lead Discovery

With a quantified MAO-A IC50 of 47 nM, methyl[1-(morpholin-4-yl)propan-2-yl]amine represents a validated starting point for medicinal chemistry programs targeting anxiety disorders, depression, and other CNS indications where MAO-A inhibition is therapeutically relevant [3]. The compound's modest molecular weight (158.24 g/mol) and favorable calculated LogP (-0.0735) provide an attractive physicochemical profile for hit-to-lead optimization . The morpholine ring offers multiple vectors for diversification, while the methylamino group can be elaborated to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of Neurokinin Receptor Antagonist Intermediates

Morpholine-amine scaffolds structurally related to methyl[1-(morpholin-4-yl)propan-2-yl]amine are established chiral key intermediates in the asymmetric synthesis of clinically relevant neurokinin receptor antagonists, including SSR 240600 and SSR 241586 [4]. The compound's secondary amine serves as a nucleophile in palladium-catalyzed asymmetric allylic alkylation reactions, enabling the construction of quaternary stereocenters required for 2,2-disubstituted morpholine-based NK antagonists [5]. Procurement of this building block supports synthetic route development for therapeutic candidates targeting schizophrenia, irritable bowel syndrome, and chemotherapy-induced nausea and vomiting.

General Medicinal Chemistry Scaffold Diversification

With 11 associated patents and annotation as a versatile small molecule scaffold, methyl[1-(morpholin-4-yl)propan-2-yl]amine is broadly applicable in medicinal chemistry library synthesis and fragment-based drug discovery [6]. The compound contains a hydrogen bond donor (secondary amine, count = 1) and three hydrogen bond acceptors (morpholine oxygen and two nitrogen atoms), facilitating diverse intermolecular interactions with biological targets . Its rotatable bond count of 3 provides sufficient conformational flexibility while maintaining rigidity imparted by the morpholine ring. Commercial availability at 98% purity with validated characterization data ensures reproducible synthetic outcomes in multi-step reaction sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl[1-(morpholin-4-yl)propan-2-yl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.